molecular formula C17H14N2O4S B5793923 N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide

N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide

Cat. No.: B5793923
M. Wt: 342.4 g/mol
InChI Key: VVCGVXUEGRFEDV-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with a sulfonamide group and a nitrophenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the nitrophenyl group. One common method includes the reaction of naphthalene-2-sulfonyl chloride with 2-methyl-5-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Reduction of the nitro group: results in the formation of N-(2-methyl-5-aminophenyl)naphthalene-2-sulfonamide.

    Substitution reactions: can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Naphthalene-2-sulfonamide: Lacks the nitrophenyl group but shares the sulfonamide functionality.

Uniqueness: N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide is unique due to the presence of both the nitrophenyl and naphthalene groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-12-6-8-15(19(20)21)11-17(12)18-24(22,23)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCGVXUEGRFEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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